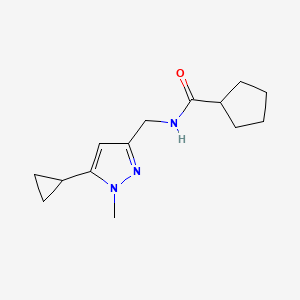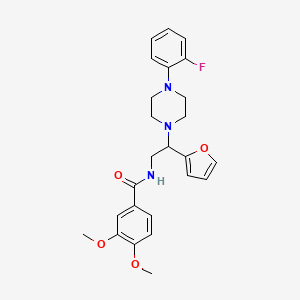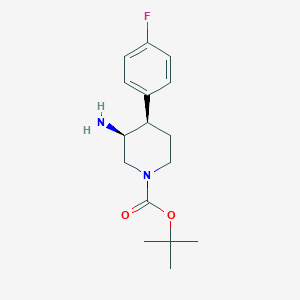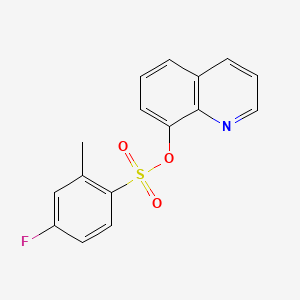
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a pyrazole ring, a fluorobenzyl group, and a carboxamide moiety, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride or bromide as the starting material.
Coupling with Pyridazine: The final step involves coupling the pyrazole and fluorobenzyl intermediates with a pyridazine derivative, followed by the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or carboxamide group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide has several research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Pharmacology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the fluorobenzyl group, which may affect its biological activity and chemical properties.
N-(2-fluorobenzyl)pyridazine-3-carboxamide:
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLAGWGOZDZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE](/img/structure/B2478952.png)
![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)

![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2478961.png)
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2478963.png)

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2478971.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)
![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)
